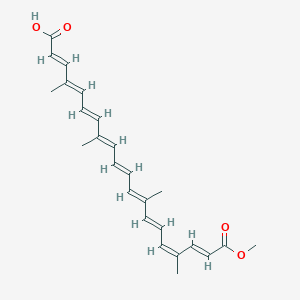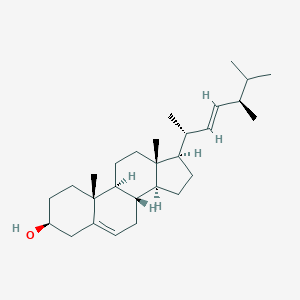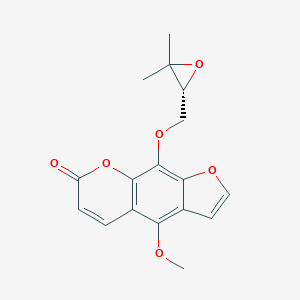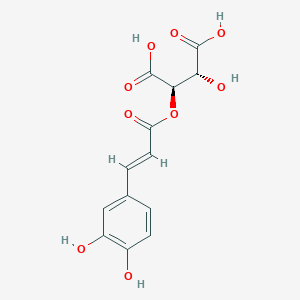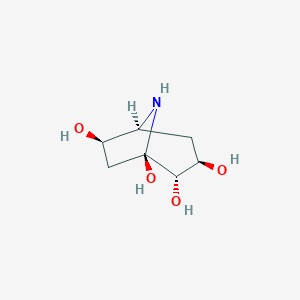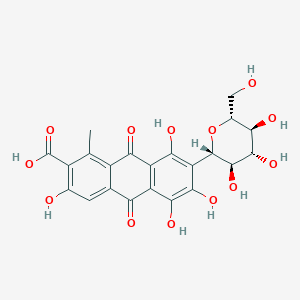
胭脂红酸
描述
Carminic acid is a naturally occurring red glucosidal hydroxyanthrapurin compound found in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce carminic acid as a deterrent to predators. The compound has a chemical formula of C₂₂H₂₀O₁₃ and a molar mass of 492.38 g/mol . Carminic acid is widely used as a coloring agent in food, cosmetics, and textiles .
作用机制
Target of Action
Carminic acid is a red glucosidal hydroxyanthrapurin that occurs naturally in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce the acid as a deterrent to predators . Therefore, the primary targets of carminic acid are the predators of these insects .
Mode of Action
Carminic acid acts as a deterrent to predators by giving the insects a red appearance . The mode of action of carminic acid is therefore primarily defensive .
Biochemical Pathways
The biochemical pathway for the production of carminic acid involves a type III polyketide synthase forming a non-reduced linear octaketide, which is then folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system . The formed FKA is oxidized to flavokermesic acid and kermesic acid, catalyzed by endogenous monooxygenases . It is then further converted to carminic acid by the Dactylopius coccus C-glucosyltransferase DcUGT2 .
Pharmacokinetics
It is known that carminic acid is used as a dye in food and pharmaceutical products , suggesting that it is generally safe for consumption and can be absorbed and metabolized by the human body.
Result of Action
The primary result of the action of carminic acid is the red color it imparts to the insects that produce it, and to the food, textiles, and cosmetics that it is used to dye . This red color serves as a warning to predators in the case of the insects , and as an appealing color to humans in the case of dyed products .
Action Environment
The action of carminic acid can be influenced by environmental factors. For example, the production of carminic acid by insects can be affected by the availability of their host plants, the prickly pear cactus . In addition, the color imparted by carminic acid can be affected by the pH of the environment . Specifically, carminic acid molecules behave as bidentate ligands, donating electrons to form a stable coordination complex, making carmine less prone to color changes and ensuring a consistent red color between pH 4-10 .
科学研究应用
Carminic acid has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in the synthesis of various organic compounds.
Biology: Carminic acid is employed in histological staining to visualize cellular structures.
Industry: Carminic acid is widely used as a natural dye in food, cosmetics, and textiles
生化分析
Biochemical Properties
Carminic acid is a polyketide secondary metabolite produced by the scale insect Dacylopius coccus . The chemical structure of carminic acid consists of a core anthraquinone structure linked to a glucose sugar unit . The structure of carminic acid was speculated to be either from type II polyketide or shikimate pathways .
Cellular Effects
Carminic acid has been shown to enhance the antiviral activity of poly r(A-U) twelve-fold without increasing interferon induction, inactivating the vesicular stomatitis virus, or inducing host cell cytotoxicity
Molecular Mechanism
The formation of the tricyclic core of carminic acid is achieved via a two-step process wherein a plant type III polyketide synthase (PKS) forms a non-reduced linear octaketide, which subsequently is folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system .
Temporal Effects in Laboratory Settings
Carminic acid can take on a range of colors depending on pH. This can cause significant color variations. For example, in acidic solutions, the molecule appears orange, whereas, in basic conditions, it appears violet . Such variations are not desirable, especially in commercial settings where consistency is key.
Metabolic Pathways
The biosynthetic mechanisms of formation of polyketides, via the successive condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKSs), is well described in bacteria, fungi, and plants .
Transport and Distribution
It is known that carminic acid is commonly harvested from an American species of scale insects called Dactylopius coccus (or cochineals) .
Subcellular Localization
It is known that carminic acid is produced by scale insects as a deterrent to predators
准备方法
Synthetic Routes and Reaction Conditions: Carminic acid was first synthesized in the laboratory by organic chemists in 1991 . The synthesis involves the formation of the anthraquinone core structure, followed by the attachment of a glucose sugar unit. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of carminic acid primarily involves the extraction from cochineal insects. The insects are cultivated or harvested from wild populations, mainly for the wingless females which attach themselves to the prickly pear cactus . The insects are dried and ground into a powder, from which carminic acid is extracted using solvents . In recent years, researchers have also explored the genetic engineering of microbes, such as Aspergillus nidulans, to produce carminic acid .
化学反应分析
Types of Reactions: Carminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Carminic acid can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of carminic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving carminic acid often require nucleophilic reagents and can occur under both acidic and basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carminic acid can lead to the formation of quinones, while reduction can yield hydroquinones.
相似化合物的比较
- Flavokermesic acid
- Kermesic acid
- Laccaic acids
Carminic acid stands out for its stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industry .
属性
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQLVPJVXFOQEV-JNVSTXMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
| Record name | CARMINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19959 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022817 | |
| Record name | Carminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS] | |
| Record name | CARMINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19959 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | COCHINEAL, CARMINIC ACID, CARMINES | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Carmine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carminic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cochineal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C | |
| Record name | CARMINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19959 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carminic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage., The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety. | |
| Record name | Carminic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions | |
CAS No. |
1260-17-9, 1343-78-8, 1390-65-4 | |
| Record name | CARMINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19959 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cochineal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARMINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CID8Z8N95N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carminic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C | |
| Record name | CARMINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19959 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carminic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural function of carminic acid in cochineal insects?
A1: Carminic acid acts as a potent feeding deterrent against predators, particularly ants []. This suggests that it evolved as a chemical defense mechanism in cochineal insects. Interestingly, some predators, like the larvae of the pyralid moth (Laetilia coccidivora), can tolerate and even sequester carminic acid for their own defense [].
Q2: What is the molecular formula and weight of carminic acid?
A2: The molecular formula of carminic acid is C22H20O13, and its molecular weight is 492.39 g/mol.
Q3: What spectroscopic techniques are used to characterize carminic acid?
A3: Various spectroscopic techniques are employed for carminic acid characterization, including:* UV-Vis spectrophotometry: This technique helps determine carminic acid concentration and assess its stability under different conditions [, , , ]. * Infrared (IR) spectroscopy: Provides information about the functional groups present in carminic acid, contributing to its structural elucidation [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced NMR techniques, including 2D-INADEQUATE, provide detailed structural information about carminic acid and its derivatives [].* Mass Spectrometry (MS): Used in combination with techniques like Liquid Chromatography (LC) for separating and identifying carminic acid and related compounds in complex mixtures [].* Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique used to detect trace amounts of carminic acid in complex biological samples like feathers [].
Q4: How does carminic acid behave in different pH conditions?
A5: Carminic acid exhibits pH-dependent color changes [, , ]. In acidic conditions, it appears more orange-red, while in alkaline solutions, it shifts towards a purplish hue. This property makes it suitable for applications where pH-dependent color changes are desired.
Q5: What analytical methods are commonly used for the quantitative analysis of carminic acid?
A7: Several analytical methods are employed for carminic acid quantification:* High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying carminic acid in various matrices, often coupled with UV detection [, , , , ]. * Spectrophotometry: A simple and cost-effective method for quantifying carminic acid based on its absorbance at specific wavelengths [, , , ].* Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with UV detection for sensitive carminic acid analysis [, ].
Q6: What are the advantages and limitations of using HPLC for carminic acid analysis?
A6:Advantages:* High sensitivity and selectivity: HPLC allows for the separation and quantification of carminic acid even in complex matrices.* Versatility: Can be coupled with various detectors, including UV, diode array (PDA), and mass spectrometry (MS), for improved identification and quantification.
Q7: What are some alternatives to carminic acid as a red colorant?
A7: Several natural and synthetic alternatives to carminic acid exist, each with its own set of properties and applications:
- Laccaic acid: A red dye derived from lac insects, similar in structure to carminic acid, but with lower tinctorial strength [, ].
Q8: How has the use of carminic acid evolved throughout history?
A10: Carminic acid has a rich history, dating back centuries. It was used by ancient civilizations, including the Aztecs and Incas, as a textile dye and for artistic purposes []. With the arrival of Europeans in the Americas, cochineal became a valuable trade commodity, prized for its vibrant and colorfast properties []. Today, carminic acid remains an important natural colorant, widely used in the food, pharmaceutical, and cosmetic industries [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





